molecular formula C8H7FN2S B563979 (5-Fluoro-1H-benzo[d]imidazol-2-yl)methanethiol CAS No. 109949-19-1

(5-Fluoro-1H-benzo[d]imidazol-2-yl)methanethiol

Cat. No.: B563979
CAS No.: 109949-19-1
M. Wt: 182.216
InChI Key: PSLGDTHKNBZCGB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-1H-benzo[d]imidazol-2-yl)methanethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include disulfides from oxidation, reduced derivatives from reduction, and various substituted benzimidazole derivatives from substitution reactions .

Scientific Research Applications

(5-Fluoro-1H-benzo[d]imidazol-2-yl)methanethiol has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-Fluoro-1H-benzo[d]imidazol-2-yl)methanethiol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity to these targets, while the methanethiol group can participate in redox reactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Fluoro-1H-benzo[d]imidazol-2-yl)methanethiol is unique due to the presence of both a fluorine atom and a methanethiol group, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

(6-fluoro-1H-benzimidazol-2-yl)methanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2S/c9-5-1-2-6-7(3-5)11-8(4-12)10-6/h1-3,12H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSLGDTHKNBZCGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC(=N2)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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